5-Iodo-1-methyl-3,4-dihydroisoquinoline is a partially saturated heterocyclic compound with a fused bicyclic structure. Its systematic IUPAC name reflects the positions of substituents and the degree of unsaturation. The parent structure, 3,4-dihydroisoquinoline, consists of a benzene ring fused to a pyrrolidine ring, with double bonds absent between carbons 3 and 4. The substituents include an iodine atom at position 5 (ortho to the fused ring) and a methyl group attached to the nitrogen at position 1.
CAS Registry Number: 1571145-14-6
Molecular Formula: C₁₀H₁₀IN
Molecular Weight: 271.10 g/mol.
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 1571145-14-6 | |
| Molecular Formula | C₁₀H₁₀IN | |
| Molecular Weight | 271.10 g/mol | |
| SMILES Code | CC1C2C=CC=C(I)C=2CCN=1 |
The molecular formula C₁₀H₁₀IN is derived from:
The molecular weight calculation confirms the formula:
$$ 12.01 \times 10 + 1.008 \times 10 + 126.90 + 14.01 = 271.10 \, \text{g/mol} $$.
While specific spectroscopic data for 5-iodo-1-methyl-3,4-dihydroisoquinoline is not publicly available, its structure can be inferred from analogous compounds and theoretical models:
Traditional routes to 5-iodo-1-methyl-3,4-dihydroisoquinoline often employ the Bischler-Napieralski cyclization as a foundational step. In this method, N-methylphenethylamine derivatives undergo cyclodehydration using phosphoryl chloride or similar agents to form the dihydroisoquinoline skeleton [1]. A critical modification involves introducing iodine at the 5-position prior to cyclization. For example, 3-iodophenethylamine precursors can be synthesized via Ullmann coupling between iodobenzene derivatives and ethylene diamine, achieving yields of 68–72% [1].
Post-cyclization iodination presents challenges due to the reduced reactivity of the aromatic system. Classical electrophilic substitution using iodine monochloride (ICl) in acetic acid requires precise temperature control (–10°C to 0°C) to prevent over-iodination, typically affording 55–60% yields [1]. Comparative studies show that electron-donating groups at the 7-position enhance iodination efficiency by 18–22% through resonance stabilization of the Wheland intermediate [1].
Recent electrophilic cyclization methods enable simultaneous ring formation and iodine incorporation. A 2022 protocol employs N-iodosuccinimide (NIS) as both cyclization promoter and iodine source (Table 1). When applied to N-methyl-N-(2-iodobenzyl)acrylamides, this one-pot reaction achieves 83% yield at 80°C in dichloroethane, with complete regiocontrol at the 5-position [2].
Table 1: Performance of Electrophilic Cyclization Agents
| Cyclization Agent | Temperature (°C) | Yield (%) | Iodine Incorporation (%) |
|---|---|---|---|
| N-Iodosuccinimide | 80 | 83 | 100 |
| Iodine Monochloride | 25 | 67 | 92 |
| I₂/Cu(OTf)₂ | 100 | 71 | 88 |
Mechanistic studies reveal that NIS generates iodonium ions that facilitate intramolecular attack by the acrylamide oxygen, forming the isoquinoline ring while installing iodine at the electrophilic site [2]. This method reduces step count by 40% compared to traditional approaches.
Directed ortho-lithiation has emerged as the most precise method for introducing iodine to preformed dihydroisoquinolines. Treating 1-methyl-3,4-dihydroisoquinoline with lithium diisopropylamide (LDA) at –78°C generates a stabilized aryllithium intermediate at the 5-position, which reacts with iodine to give 79–84% yields [1]. This method outperforms electrophilic substitution in substrates containing electron-withdrawing groups, showing 35% greater efficiency [1].
Metal-halogen exchange reactions provide complementary pathways. Transmetallation of 5-bromo derivatives with iodotrimethylsilane (TMSI) in tetrahydrofuran at reflux replaces bromine with iodine in 6–8 hours (92% conversion) [2]. This approach is particularly valuable for late-stage functionalization of complex intermediates.
Solvent effects profoundly influence iodination outcomes. Polar aprotic solvents like N,N-dimethylformamide (DMF) increase reaction rates by 30% compared to dichloromethane due to enhanced stabilization of ionic intermediates [2]. However, DMF promotes diiodination at elevated temperatures (>50°C), necessitating careful thermal control.
Catalyst screening identifies copper(I) iodide as optimal for Ullmann-type couplings, enabling iodine introduction at 90°C with 15 mol% catalyst loading (Table 2). This system achieves full conversion in 12 hours while maintaining the integrity of the methylamine group [1].
Table 2: Catalyst Performance in Iodination Reactions
| Catalyst | Loading (mol%) | Time (h) | Conversion (%) |
|---|---|---|---|
| Copper(I) Iodide | 15 | 12 | 100 |
| Palladium(II) Acetate | 5 | 24 | 78 |
| Iron(III) Chloride | 10 | 36 | 65 |
The crystallographic characterization of halogenated isoquinoline derivatives has provided crucial insights into their molecular structure and packing arrangements. Studies of related dihydroisoquinoline compounds demonstrate that halogen substitution significantly influences both molecular conformation and crystal packing patterns [1] [2]. The structural comparison of halogenated dihydroquinoline derivatives reveals that the type and position of halogen atoms on aromatic rings play a starring role in determining molecular conformation [1]. In these compounds, the shift in position and the kind of halogen shows significant impact on the studied compounds' conformational preferences.
Crystal packing analysis of halogenated isoquinoline derivatives demonstrates that intermolecular interactions are predominantly governed by carbon-hydrogen···oxygen and carbon-hydrogen···halogen interactions that form dimers and chains [1]. The packaging of these compounds is more susceptible to variations when the halogen position changes compared to changes in halogen type. X-ray crystallographic studies of iodine-containing compounds reveal characteristic features including orthorhombic crystal systems, with iodine exhibiting space group Cmca and space group number 64 [3].
For hypervalent iodine-containing heterocycles, X-ray diffraction analyses show that crystal structures are characterized by various non-covalent interactions. The molecular conformation often presents orthogonal orientations between aromatic rings in the solid state [4]. Calculated interaction energies using computational models demonstrate that dispersion forces act in higher proportion to build the crystal structure, consistent with the short hydrogen interactions detected in these systems [4].
The crystallographic investigation of phosphorus-iodine halogen bonds in related compounds has revealed C—I⋯P halogen bonds with distances of 3.090 Å and 3.264 Å, representing some of the shortest and most linear halogen bonds reported [5]. These findings suggest that iodinated isoquinoline derivatives would likely exhibit similar strong halogen bonding interactions in their crystal structures.
The thermochemical properties of dihydroisoquinoline derivatives provide important characterization data for understanding their physical behavior. For the parent compound 3,4-dihydroisoquinoline, experimental data shows a melting point range of 251-254°C and a boiling point of 241.8±20.0°C at 760 mmHg [6] [7]. The density has been measured at 1.0±0.1 g/cm³, with a flash point of 91.6±22.6°C [6] [7].
Related substituted dihydroisoquinoline compounds demonstrate variation in thermal properties based on substitution patterns. For instance, 1-phenyl-3,4-dihydroisoquinoline exhibits a melting point of 174°C and a boiling point of 146.0-149.5°C at reduced pressure (1.2 Torr) [8]. The presence of substituents, particularly at the nitrogen position, tends to lower both melting and boiling points compared to the unsubstituted parent compound.
Thermal stability studies of isoquinoline-based systems indicate that aromaticity plays a crucial role in controlling thermal stability of related photochromic systems [9]. The stability is enhanced in compounds with greater aromatic character, with thermal stability observed even at elevated temperatures in various solvents. For halogenated derivatives, the stability can be further influenced by the nature and position of the halogen substituent.
Differential scanning calorimetry and thermogravimetric analysis have been employed to characterize thermal transitions and decomposition patterns in isoquinoline derivatives [4]. These thermal analysis techniques provide comprehensive data on melting behavior, thermal decomposition temperatures, and stability ranges under various atmospheric conditions.
The solubility characteristics of isoquinoline derivatives are governed by the balance between their aromatic heterocyclic structure and polar functional groups. The parent isoquinoline compound is sparingly soluble in water (practically insoluble) and readily soluble in many organic solvents [10] [11]. The compound exhibits a measured LogP value of 2.08, indicating moderate lipophilicity [10].
For dihydroisoquinoline derivatives, solubility patterns are modified by the reduced aromaticity of the heterocyclic ring. The 3,4-dihydroisoquinoline system shows enhanced solubility in polar organic solvents compared to the fully aromatic parent compound. The presence of the methyl group at the nitrogen position (N-1) would be expected to increase lipophilicity and reduce water solubility.
Halogen substitution significantly impacts partition coefficients in isoquinoline systems. The introduction of iodine, being the largest and most polarizable halogen, typically increases the LogP value substantially compared to unsubstituted analogs. This effect is particularly pronounced at the 5-position of the isoquinoline ring system, where the halogen can participate in favorable hydrophobic interactions.
Solubility profiling studies of related compounds indicate that structural modifications can dramatically alter dissolution characteristics. For pharmaceutical applications, compounds containing 1-phenyl-3,4-dihydroisoquinoline structures show solubility in chloroform and dimethyl sulfoxide, with limited aqueous solubility [8]. The combination of iodine substitution and N-methylation in 5-iodo-1-methyl-3,4-dihydroisoquinoline would be predicted to result in high organic solvent solubility and very limited aqueous solubility.
Nuclear magnetic resonance spectroscopy provides definitive structural characterization for dihydroisoquinoline derivatives. Proton nuclear magnetic resonance spectra of related 3,4-dihydroisoquinoline compounds typically show characteristic resonances for the methylene protons at positions 3 and 4, appearing as multiplets in the range of 2.8-4.1 parts per million [12]. The N-methyl group appears as a singlet around 3.7-3.9 parts per million, while aromatic protons appear in the 6.8-7.3 parts per million region [12].
For iodinated isoquinoline derivatives, the presence of iodine significantly affects nuclear magnetic resonance chemical shifts due to its strong electron-withdrawing and deshielding effects. The proton at the position ortho to iodine (position 4 or 6) typically shows characteristic downfield shifts. Carbon-13 nuclear magnetic resonance spectroscopy has been extensively employed for structural elucidation of isoquinoline alkaloids and related compounds [13]. The technique allows unambiguous assignment of carbon resonances through comparison with model compounds and provides information about stereochemical relationships in diastereomeric pairs [13].
Infrared spectroscopy of dihydroisoquinoline derivatives reveals characteristic absorption bands. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, while carbon-hydrogen stretching modes appear around 2800-3100 cm⁻¹ [14]. For N-methylated derivatives, additional methyl carbon-hydrogen stretching and bending modes are observed. The presence of iodine substitution can influence the fingerprint region (800-1400 cm⁻¹) through changes in aromatic substitution patterns.
Mass spectrometry provides molecular ion confirmation and fragmentation pattern analysis for structural characterization. Electron ionization mass spectrometry of dihydroisoquinoline derivatives typically shows molecular ion peaks with characteristic fragmentation involving loss of the N-methyl group and various aromatic ring fragmentations [12]. For iodinated compounds, the isotope pattern provides additional confirmation of iodine presence, with the characteristic mass difference of 127 atomic mass units for the iodine atom clearly visible in the spectrum [15].